Journal Name:Indian Journal of Chemistry, Section A
Journal ISSN:
IF:0
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Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1021/acs.chemrev.2c00748
The coherent exchange of energy between materials and optical fields leads to strong light–matter interactions and so-called polaritonic states with intriguing properties, halfway between light and matter. Two decades ago, research on these strong light–matter interactions, using optical cavity (vacuum) fields, remained for the most part the province of the physicist, with a focus on inorganic materials requiring cryogenic temperatures and carefully fabricated, high-quality optical cavities for their study. This review explores the history and recent acceleration of interest in the application of polaritonic states to molecular properties and processes. The enormous collective oscillator strength of dense films of organic molecules, aggregates, and materials allows cavity vacuum field strong coupling to be achieved at room temperature, even in rapidly fabricated, highly lossy metallic optical cavities. This has put polaritonic states and their associated coherent phenomena at the fingertips of laboratory chemists, materials scientists, and even biochemists as a potentially new tool to control molecular chemistry. The exciting phenomena that have emerged suggest that polaritonic states are of genuine relevance within the molecular and material energy landscape.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-05 , DOI:
10.1021/acs.chemrev.2c00843
Halide perovskites (HPs) are potential game-changing materials for a broad spectrum of optoelectronic applications ranging from photovoltaics, light-emitting devices, lasers to radiation detectors, ferroelectrics, thermoelectrics, etc. Underpinning this spectacular expansion is their fascinating photophysics involving a complex interplay of carrier, lattice, and quasi-particle interactions spanning several temporal orders that give rise to their remarkable optical and electronic properties. Herein, we critically examine and distill their dynamical behavior, collective interactions, and underlying mechanisms in conjunction with the experimental approaches. This review aims to provide a unified photophysical picture fundamental to understanding the outstanding light-harvesting and light-emitting properties of HPs. The hotbed of carrier and quasi-particle interactions uncovered in HPs underscores the critical role of ultrafast spectroscopy and fundamental photophysics studies in advancing perovskite optoelectronics.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-04 , DOI:
10.1021/acs.chemrev.2c00704
While a complete understanding of organic semiconductor (OSC) design principles remains elusive, computational methods─ranging from techniques based in classical and quantum mechanics to more recent data-enabled models─can complement experimental observations and provide deep physicochemical insights into OSC structure–processing–property relationships, offering new capabilities for in silico OSC discovery and design. In this Review, we trace the evolution of these computational methods and their application to OSCs, beginning with early quantum-chemical methods to investigate resonance in benzene and building to recent machine-learning (ML) techniques and their application to ever more sophisticated OSC scientific and engineering challenges. Along the way, we highlight the limitations of the methods and how sophisticated physical and mathematical frameworks have been created to overcome those limitations. We illustrate applications of these methods to a range of specific challenges in OSCs derived from π-conjugated polymers and molecules, including predicting charge-carrier transport, modeling chain conformations and bulk morphology, estimating thermomechanical properties, and describing phonons and thermal transport, to name a few. Through these examples, we demonstrate how advances in computational methods accelerate the deployment of OSCsin wide-ranging technologies, such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), organic thermoelectrics, organic batteries, and organic (bio)sensors. We conclude by providing an outlook for the future development of computational techniques to discover and assess the properties of high-performing OSCs with greater accuracy.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-15 , DOI:
10.1021/acs.chemrev.2c00130
Interfacial reactions drive all elemental cycling on Earth and play pivotal roles in human activities such as agriculture, water purification, energy production and storage, environmental contaminant remediation, and nuclear waste repository management. The onset of the 21st century marked the beginning of a more detailed understanding of mineral aqueous interfaces enabled by advances in techniques that use tunable high-flux focused ultrafast laser and X-ray sources to provide near-atomic measurement resolution, as well as by nanofabrication approaches that enable transmission electron microscopy in a liquid cell. This leap into atomic- and nanometer-scale measurements has uncovered scale-dependent phenomena whose reaction thermodynamics, kinetics, and pathways deviate from previous observations made on larger systems. A second key advance is new experimental evidence for what scientists hypothesized but could not test previously, namely, interfacial chemical reactions are frequently driven by “anomalies” or “non-idealities” such as defects, nanoconfinement, and other nontypical chemical structures. Third, progress in computational chemistry has yielded new insights that allow a move beyond simple schematics, leading to a molecular model of these complex interfaces. In combination with surface-sensitive measurements, we have gained knowledge of the interfacial structure and dynamics, including the underlying solid surface and the immediately adjacent water and aqueous ions, enabling a better definition of what constitutes the oxide– and silicate–water interfaces. This critical review discusses how science progresses from understanding ideal solid–water interfaces to more realistic systems, focusing on accomplishments in the last 20 years and identifying challenges and future opportunities for the community to address. We anticipate that the next 20 years will focus on understanding and predicting dynamic transient and reactive structures over greater spatial and temporal ranges as well as systems of greater structural and chemical complexity. Closer collaborations of theoretical and experimental experts across disciplines will continue to be critical to achieving this great aspiration.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.chemrev.3c00167
This review article discusses the recent advances in rechargeable metal–CO2 batteries (MCBs), which include the Li, Na, K, Mg, and Al-based rechargeable CO2 batteries, mainly with nonaqueous electrolytes. MCBs capture CO2 during discharge by the CO2 reduction reaction and release it during charging by the CO2 evolution reaction. MCBs are recognized as one of the most sophisticated artificial modes for CO2 fixation by electrical energy generation. However, extensive research and substantial developments are required before MCBs appear as reliable, sustainable, and safe energy storage systems. The rechargeable MCBs suffer from the hindrances like huge charging–discharging overpotential and poor cyclability due to the incomplete decomposition and piling of the insulating and chemically stable compounds, mainly carbonates. Efficient cathode catalysts and a suitable architectural design of the cathode catalysts are essential to address this issue. Besides, electrolytes also play a vital role in safety, ionic transportation, stable solid-electrolyte interphase formation, gas dissolution, leakage, corrosion, operational voltage window, etc. The highly electrochemically active metals like Li, Na, and K anodes severely suffer from parasitic reactions and dendrite formation. Recent research works on the aforementioned secondary MCBs have been categorically reviewed here, portraying the latest findings on the key aspects governing secondary MCB performances.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1021/acs.chemrev.3c00131
Biomolecular condensates, membrane-less entities arising from liquid–liquid phase separation, hold dichotomous roles in health and disease. Alongside their physiological functions, these condensates can transition to a solid phase, producing amyloid-like structures implicated in degenerative diseases and cancer. This review thoroughly examines the dual nature of biomolecular condensates, spotlighting their role in cancer, particularly concerning the p53 tumor suppressor. Given that over half of the malignant tumors possess mutations in the TP53 gene, this topic carries profound implications for future cancer treatment strategies. Notably, p53 not only misfolds but also forms biomolecular condensates and aggregates analogous to other protein-based amyloids, thus significantly influencing cancer progression through loss-of-function, negative dominance, and gain-of-function pathways. The exact molecular mechanisms underpinning the gain-of-function in mutant p53 remain elusive. However, cofactors like nucleic acids and glycosaminoglycans are known to be critical players in this intersection between diseases. Importantly, we reveal that molecules capable of inhibiting mutant p53 aggregation can curtail tumor proliferation and migration. Hence, targeting phase transitions to solid-like amorphous and amyloid-like states of mutant p53 offers a promising direction for innovative cancer diagnostics and therapeutics.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-07 , DOI:
10.1021/acs.chemrev.2c00709
Cement and concrete are vital materials used to construct durable habitats and infrastructure that withstand natural and human-caused disasters. Still, concrete cracking imposes enormous repair costs on societies, and excessive cement consumption for repairs contributes to climate change. Therefore, the need for more durable cementitious materials, such as those with self-healing capabilities, has become more urgent. In this review, we present the functioning mechanisms of five different strategies for implementing self-healing capability into cement based materials: (1) autogenous self-healing from ordinary portland cement and supplementary cementitious materials and geopolymers in which defects and cracks are repaired through intrinsic carbonation and crystallization; (2) autonomous self-healing by (a) biomineralization wherein bacteria within the cement produce carbonates, silicates, or phosphates to heal damage, (b) polymer–cement composites in which autonomous self-healing occurs both within the polymer and at the polymer–cement interface, and (c) fibers that inhibit crack propagation, thus allowing autogenous healing mechanisms to be more effective. In all cases, we discuss the self-healing agent and synthesize the state of knowledge on the self-healing mechanism(s). In this review article, the state of computational modeling across nano- to macroscales developed based on experimental data is presented for each self-healing approach. We conclude the review by noting that, although autogenous reactions help repair small cracks, the most fruitful opportunities lay within design strategies for additional components that can migrate into cracks and initiate chemistries that retard crack propagation and generate repair of the cement matrix.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1021/acs.chemrev.2c00800
The topological properties of an object, associated with an integer called the topological invariant, are global features that cannot change continuously but only through abrupt variations, hence granting them intrinsic robustness. Engineered metamaterials (MMs) can be tailored to support highly nontrivial topological properties of their band structure, relative to their electronic, electromagnetic, acoustic and mechanical response, representing one of the major breakthroughs in physics over the past decade. Here, we review the foundations and the latest advances of topological photonic and phononic MMs, whose nontrivial wave interactions have become of great interest to a broad range of science disciplines, such as classical and quantum chemistry. We first introduce the basic concepts, including the notion of topological charge and geometric phase. We then discuss the topology of natural electronic materials, before reviewing their photonic/phononic topological MM analogues, including 2D topological MMs with and without time-reversal symmetry, Floquet topological insulators, 3D, higher-order, non-Hermitian and nonlinear topological MMs. We also discuss the topological aspects of scattering anomalies, chemical reactions and polaritons. This work aims at connecting the recent advances of topological concepts throughout a broad range of scientific areas and it highlights opportunities offered by topological MMs for the chemistry community and beyond.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.chemrev.3c00252
Multicomponent metallic nanomaterials with unconventional phases show great prospects in electrochemical energy storage and conversion, owing to unique crystal structures and abundant structural effects. In this review, we emphasize the progress in the strain and surface engineering of these novel nanomaterials. We start with a brief introduction of the structural configurations of these materials, based on the interaction types between the components. Next, the fundamentals of strain, strain effect in relevant metallic nanomaterials with unconventional phases, and their formation mechanisms are discussed. Then the progress in surface engineering of these multicomponent metallic nanomaterials is demonstrated from the aspects of morphology control, crystallinity control, surface modification, and surface reconstruction. Moreover, the applications of the strain- and surface-engineered unconventional nanomaterials mainly in electrocatalysis are also introduced, where in addition to the catalytic performance, the structure–performance correlations are highlighted. Finally, the challenges and opportunities in this promising field are prospected.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-04-28 , DOI:
10.1021/acs.chemrev.2c00767
Biocatalysis has revolutionized chemical synthesis, providing sustainable methods for preparing various organic molecules. In enzyme-mediated organic synthesis, most reactions involve molecules operating from their ground states. Over the past 25 years, there has been an increased interest in enzymatic processes that utilize electronically excited states accessed through photoexcitation. These photobiocatalytic processes involve a diverse array of reaction mechanisms that are complementary to one another. This comprehensive review will describe the state-of-the-art strategies in photobiocatalysis for organic synthesis until December 2022. Apart from reviewing the relevant literature, a central goal of this review is to delineate the mechanistic differences between the general strategies employed in the field. We will organize this review based on the relationship between the photochemical step and the enzymatic transformations. The review will include mechanistic studies, substrate scopes, and protein optimization strategies. By clearly defining mechanistically-distinct strategies in photobiocatalytic chemistry, we hope to illuminate future synthetic opportunities in the area.
Supplementary Information
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